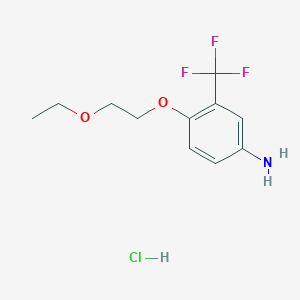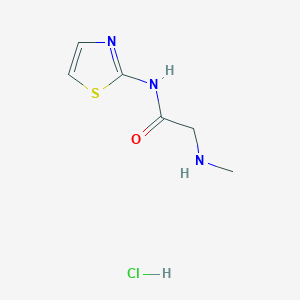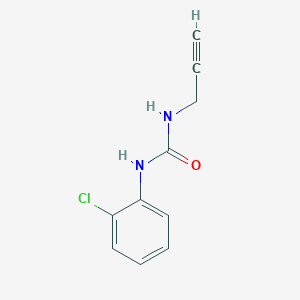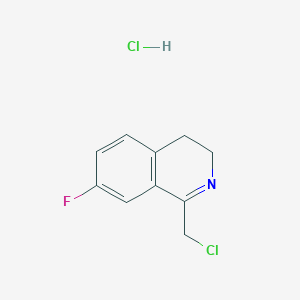
2-叔丁基-6-甲基-1H-吲哚
描述
2-tert-butyl-6-Methyl-1H-indole is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-tert-butyl-6-Methyl-1H-indole involves the reaction of N-o-Tolylpivalamide with n-butyllithium in dry THF .Molecular Structure Analysis
The molecular structure of 2-tert-butyl-6-Methyl-1H-indole is based on the molecular formula C13H17N . The structure is well-defined, and the substance is identified by its EC number and CAS number .Physical and Chemical Properties Analysis
2-tert-butyl-6-Methyl-1H-indole is a solid substance . It has a molecular weight of 187.28 and a molecular formula of C13H17N .科学研究应用
癌症治疗
吲哚衍生物,包括2-叔丁基-6-甲基-1H-吲哚,已被研究用于治疗各种类型的癌症。 它们可以干扰癌细胞的增殖并诱导凋亡,凋亡是阻止癌症生长的必要程序性细胞死亡 .
抗菌活性
这些化合物已被证明有望成为抗菌剂。 它们的结构使它们能够与微生物细胞膜相互作用或干扰微生物内的基本生物过程,为开发新的抗生素提供了途径 .
疾病治疗
吲哚衍生物正在探索其在治疗人体不同类型疾病方面的治疗潜力。 这包括需要调节神经递质系统的精神疾病 .
抗病毒剂
一些吲哚衍生物已显示出抗病毒活性。 它们可以通过靶向病毒生命周期中涉及的特定蛋白质来抑制病毒的复制,使其成为抗病毒药物开发的候选者 .
抗炎特性
吲哚衍生物的抗炎特性引起了人们的极大兴趣。 它们可以调节人体的炎症反应,这对关节炎和其他炎症性疾病等疾病是有益的 .
抗氧化作用
这些化合物可以作为抗氧化剂,中和导致氧化应激的自由基,氧化应激与衰老和包括神经退行性疾病在内的各种疾病有关 .
抗糖尿病活性
研究表明,吲哚衍生物可能通过影响胰岛素分泌或胰岛素敏感性在控制糖尿病中发挥作用,这对于血糖调节至关重要 .
抗疟疾潜力
吲哚衍生物已显示出作为抗疟疾剂的潜力。 它们可以破坏疟疾寄生虫的生命周期,为对抗疟疾的新疗法提供途径 .
安全和危害
作用机制
Target of Action
2-tert-butyl-6-Methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-tert-butyl-6-Methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-tert-butyl-6-Methyl-1H-indole, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of 2-tert-butyl-6-Methyl-1H-indole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Moreover, 2-tert-butyl-6-Methyl-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-tert-butyl-6-Methyl-1H-indole exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the modulation of downstream signaling events and changes in gene expression. Additionally, 2-tert-butyl-6-Methyl-1H-indole may influence the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The effects of 2-tert-butyl-6-Methyl-1H-indole can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 2-tert-butyl-6-Methyl-1H-indole may result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can impact its overall efficacy.
Dosage Effects in Animal Models
The effects of 2-tert-butyl-6-Methyl-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have reported threshold effects, where the biological activity of 2-tert-butyl-6-Methyl-1H-indole increases with increasing dosage up to a certain point, beyond which adverse effects become more pronounced.
Metabolic Pathways
2-tert-butyl-6-Methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. Additionally, 2-tert-butyl-6-Methyl-1H-indole may affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of 2-tert-butyl-6-Methyl-1H-indole within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2-tert-butyl-6-Methyl-1H-indole within different cellular compartments can influence its activity and function. For example, indole derivatives have been reported to accumulate in the nucleus, where they can modulate gene expression and affect cellular processes.
Subcellular Localization
The subcellular localization of 2-tert-butyl-6-Methyl-1H-indole is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Additionally, the subcellular localization of 2-tert-butyl-6-Methyl-1H-indole can affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
2-tert-butyl-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMVKXJAUKMBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



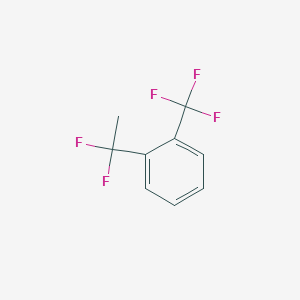
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
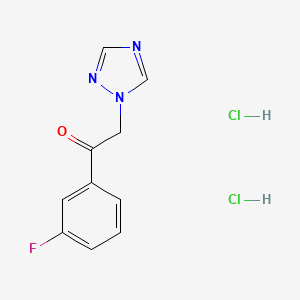
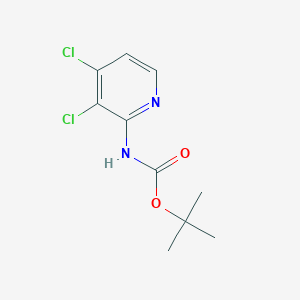

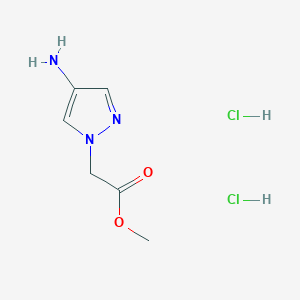
![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)
